3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-2-ylmethylthio group and a p-tolyl group
Scientific Research Applications
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyridazine derivatives.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazine ring with pyridin-2-ylmethylthiol.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine or tetrahydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine and tetrahydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the nature of the substituents introduced.
Mechanism of Action
The mechanism of action of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridazine ring and its substituents can interact with the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
3-((Pyridin-2-ylmethyl)thio)-6-phenylpyridazine: Similar structure but with a phenyl group instead of a p-tolyl group.
3-((Pyridin-2-ylmethyl)thio)-6-(m-tolyl)pyridazine: Similar structure but with a m-tolyl group instead of a p-tolyl group.
3-((Pyridin-2-ylmethyl)thio)-6-(o-tolyl)pyridazine: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is unique due to the specific combination of the pyridin-2-ylmethylthio group and the p-tolyl group on the pyridazine ring. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)16-9-10-17(20-19-16)21-12-15-4-2-3-11-18-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHRDYKWTVTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.